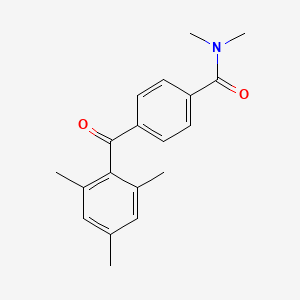
3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one, also known as apigenin-7,4'-dimethyl ether, is a flavonoid compound that has gained attention for its potential therapeutic benefits. This compound is found in various plants, including parsley, chamomile, and celery. In recent years, researchers have been studying the synthesis, mechanism of action, and physiological effects of 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one.
Mécanisme D'action
The mechanism of action of 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one is not yet fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects through the inhibition of various signaling pathways, including the NF-κB and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Studies have reported that 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one exhibits various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antioxidant properties. This compound has also been shown to regulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one in lab experiments include its potential therapeutic benefits and its ability to inhibit the growth of cancer cells. However, limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
Future research on 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one could focus on its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies could also investigate the mechanism of action of this compound and its potential side effects. Additionally, research could focus on developing more efficient methods for synthesizing 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one and improving its solubility in water.
Méthodes De Synthèse
The synthesis of 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one has been achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. One study reported the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction between 4-hydroxy-3-methoxybenzaldehyde and 5-methyl-2-(phenylthio)-1,3-dioxane-4-one in the presence of a palladium catalyst.
Applications De Recherche Scientifique
3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one has been studied for its potential therapeutic benefits in various scientific research applications. One study reported that this compound exhibits anti-inflammatory and anti-cancer properties. Another study reported that 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one has the potential to inhibit the growth of breast cancer cells.
Propriétés
IUPAC Name |
3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(14-7-3-2-4-8-14)12-23-19(24-13-20)16-11-22-17-10-6-5-9-15(17)18(16)21/h2-11,19H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPWQQCHFCZJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=COC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-chloro-4-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5698585.png)



![ethyl 4-{[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]amino}benzoate](/img/structure/B5698625.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B5698633.png)

![8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5698647.png)
![N-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonamide](/img/structure/B5698654.png)
![2-[(diethylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5698662.png)



